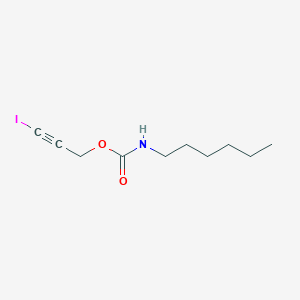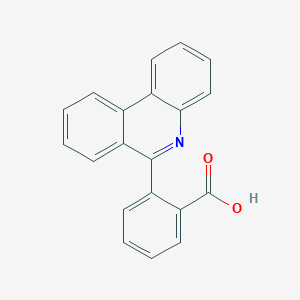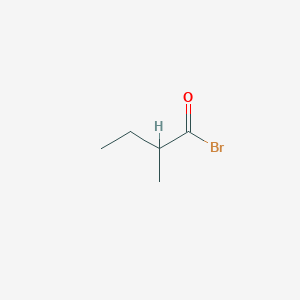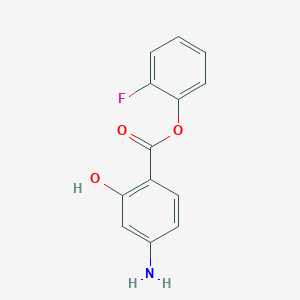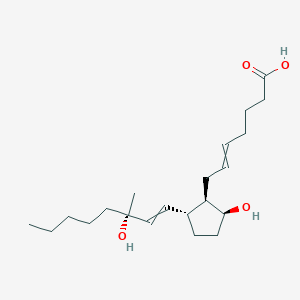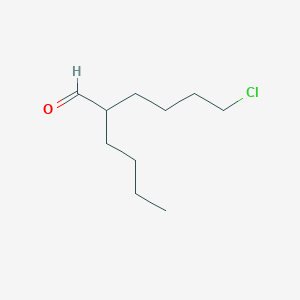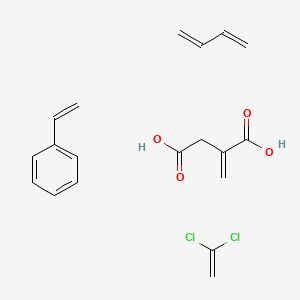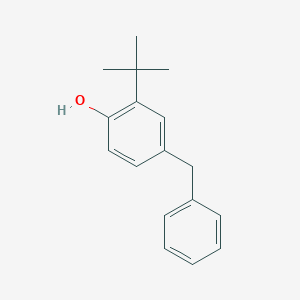
5,8-Dibutyldodeca-5,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibutyldodeca-5,7-diene: is an organic compound with the molecular formula C20H38 . It is characterized by the presence of two double bonds located at the 5th and 7th positions of the dodeca chain, with butyl groups attached at the 5th and 8th positions. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibutyldodeca-5,7-diene can be achieved through various methods, including the Diels-Alder reaction. This reaction involves the combination of a diene and a dienophile to form a new six-membered ring. The reaction conditions typically require the diene to be in the s-cis conformation and the presence of electron-withdrawing groups on the dienophile to increase the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dibutyldodeca-5,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5,8-Dibutyldodeca-5,7-diene has several applications in scientific research:
Chemistry: It is used as a model compound in studying the Diels-Alder reaction and other conjugated diene reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5,8-Dibutyldodeca-5,7-diene involves its reactivity as a conjugated diene. The compound can participate in electrophilic addition reactions, where the double bonds react with electrophiles to form carbocation intermediates. These intermediates can undergo further reactions to form various products. The stability of the allylic carbocations formed during these reactions is a key factor in determining the reaction pathways and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single carbon atom.
Isoprene: A naturally occurring diene with a similar structure but different substituents.
2,4-Hexadiene: Another conjugated diene with two double bonds separated by two carbon atoms.
Uniqueness
5,8-Dibutyldodeca-5,7-diene is unique due to its longer carbon chain and the presence of butyl groups, which influence its reactivity and physical properties. The compound’s structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
54068-72-3 |
|---|---|
Formule moléculaire |
C20H38 |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
5,8-dibutyldodeca-5,7-diene |
InChI |
InChI=1S/C20H38/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h17-18H,5-16H2,1-4H3 |
Clé InChI |
BLYDONNSJQMMIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CC=C(CCCC)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


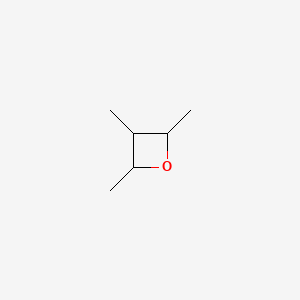
![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
